molecular formula C21H22FN3O4 B2659323 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1207006-81-2

3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2659323
CAS No.: 1207006-81-2
M. Wt: 399.422
InChI Key: QVNUAWMJKCXRNA-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound It features a pyrazole ring substituted with a dimethoxyphenyl group, a fluorophenoxyethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Dimethoxyphenyl Group:

    Attachment of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a 4-fluorophenoxyethyl halide.

    Formation of the Carboxamide Group: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the pyrazole ring and the dimethoxyphenyl group suggests possible activity as an enzyme inhibitor or receptor ligand.

Medicine

Medicinally, 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target, potentially affecting signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the fluorophenoxyethyl group.

    N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the dimethoxyphenyl group.

    3-(2,5-dimethoxyphenyl)-N-(2-phenoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the fluorine atom.

Uniqueness

The presence of both the dimethoxyphenyl and fluorophenoxyethyl groups in 3-(2,5-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-pyrazole-5-carboxamide makes it unique. These groups can confer distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenoxy)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-25-19(21(26)23-10-11-29-15-6-4-14(22)5-7-15)13-18(24-25)17-12-16(27-2)8-9-20(17)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNUAWMJKCXRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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